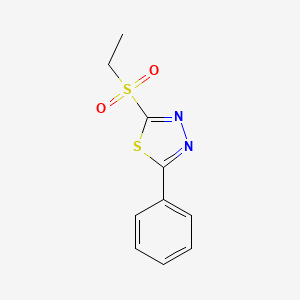

2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole

Description

2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with an ethanesulfonyl group (-SO₂C₂H₅) and at the 5-position with a phenyl group. The ethanesulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the electronic and steric properties of the molecule.

The 1,3,4-thiadiazole ring system is known for its aromaticity and planar structure, enabling π-π stacking interactions and metal coordination.

Properties

CAS No. |

97051-23-5 |

|---|---|

Molecular Formula |

C10H10N2O2S2 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

2-ethylsulfonyl-5-phenyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C10H10N2O2S2/c1-2-16(13,14)10-12-11-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

LBFDSIRSINEDJG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylsulfonyl chloride with a phenyl-substituted thiosemicarbazide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to use more cost-effective reagents and solvents. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the process. The use of catalysts and alternative energy sources, such as microwave irradiation, can also be explored to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives with enhanced stability and different reactivity.

Reduction: Amines that can serve as intermediates for further functionalization.

Substitution: Various substituted thiadiazole derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of 2-(ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole derivatives as anticancer agents. For example, derivatives have been synthesized that exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds demonstrated IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells . Additionally, modifications to the thiadiazole scaffold have led to enhanced activity against other cancer types, including human hepatocellular carcinoma (HepG2) and colon cancer cell lines (HCT116) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific proteins associated with cancer cell proliferation. For instance, certain derivatives act as kinesin spindle protein (KSP) inhibitors, which are crucial for mitotic processes . The sulfonyl group in the structure enhances interactions with biological targets through hydrogen bonding and electrostatic interactions.

Antimicrobial Properties

The antimicrobial activity of this compound has also been extensively studied. Compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Pseudomonas sp., indicating significant antibacterial potential .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound serves as a building block for synthesizing advanced materials with unique electronic and optical properties. The incorporation of thiadiazole derivatives into polymer matrices has been explored for applications in organic electronics and photonic devices.

Optoelectronic Applications

Research has indicated that thiadiazole-based compounds can act as effective charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transfer while maintaining stability under operational conditions makes them suitable candidates for further development in optoelectronic applications.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is utilized in the synthesis of various sulfone derivatives that possess enhanced stability and reactivity. These derivatives are essential intermediates in the production of pharmaceuticals and agrochemicals.

Data Tables

Case Studies

-

Anticancer Activity Study

A recent study evaluated a series of 5-substituted thiadiazoles for their anticancer properties against multiple cell lines. The results indicated that specific modifications to the phenyl ring significantly enhanced cytotoxicity compared to unmodified compounds . -

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of synthesized thiadiazole derivatives using the disc diffusion method. The findings revealed that certain compounds exhibited antimicrobial activity superior to standard antibiotics like ofloxacin . -

Material Development Research

Research into the application of thiadiazole derivatives in organic electronics demonstrated their potential as effective charge transport layers in OLEDs. The study highlighted improvements in device efficiency when utilizing these materials compared to traditional compounds.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituents in 5-Phenyl-1,3,4-thiadiazole Derivatives

Key Observations :

- Electron-donating groups (EDGs): The amino group (-NH₂) increases electron density on the thiadiazole ring, enhancing reactivity in nucleophilic substitution reactions. This substitution correlates with improved anticonvulsant activity in murine models .

- Similar sulfonylated thiadiazoles exhibit inhibitory effects on Trypanosoma brucei pteridine reductase, suggesting a role in targeting parasitic enzymes .

- Aromatic/π-conjugated substituents : Azulene-based substituents enable redox-active behavior, as demonstrated in azulene-modified electrodes, where charge transport occurs via polarons .

Structural and Spectral Characteristics

- Planarity and Aromaticity : X-ray studies of 5-phenyl-1,3,4-thiadiazoles confirm near-planar geometries, with aromaticity dominating in the thiadiazole ring. Substituents like ethanesulfonyl may introduce slight distortions due to steric bulk .

- Spectroscopic Signatures: IR and NMR spectra of amino-substituted analogs show characteristic -NH₂ stretches (3350–3450 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm). Sulfonylated derivatives are expected to exhibit strong S=O stretches (~1350 cm⁻¹) and deshielded aromatic protons .

Biological Activity

2-(Ethanesulfonyl)-5-phenyl-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . Its structure features a thiadiazole ring with a phenyl group and an ethanesulfonyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group facilitates strong hydrogen bonding and electrostatic interactions with active sites on proteins, while the phenyl group allows for π-π stacking interactions. These interactions can modulate protein activity, leading to desired biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism involves inhibiting bacterial growth by targeting essential enzymes .

Anticancer Activity

The compound has shown promising anticancer effects in several studies. For instance:

- In vitro studies revealed that it inhibits the growth of human colon cancer cell lines (HCT116) with an IC50 value of approximately 3.29 µg/mL .

- Case Study : A study reported that derivatives of 1,3,4-thiadiazoles exhibited cytotoxicity against various cancer cell lines. Specifically, compounds with similar structures demonstrated significant anti-proliferative effects on MCF-7 (breast cancer) and LoVo (colon cancer) cell lines with IC50 values ranging from 2.44 µM to 23.29 µM .

Synthesis

The synthesis of this compound typically involves the cyclization of thiosemicarbazide derivatives in the presence of suitable reagents under controlled conditions. The reaction pathway often includes the formation of sulfonamide intermediates which are crucial for enhancing the biological activity of the final product .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.